3-Chloro-4-pyridineboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

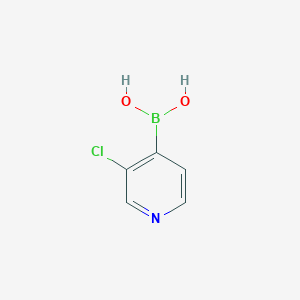

2D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHQPWLAOYTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397514 | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-98-4 | |

| Record name | (3-Chloropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-pyridineboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-pyridineboronic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, incorporating a chlorine-substituted pyridine ring and a boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is typically a white to off-white solid. It is often available as a hydrate, which can affect its physical properties such as melting point. The boronic acid group is known to form a cyclic anhydride trimer, a boroxine, upon dehydration.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BClNO₂ | [1][2][3] |

| Molecular Weight | 157.36 g/mol | [1][2][3] |

| CAS Number | 458532-98-4 | [1][2][3] |

| Melting Point | 95-97 °C (hydrate) | |

| Boiling Point | Not available | |

| Density | Not available (1.194 g/cm³ for pinacol ester) | |

| pKa | ~10.20 (for 3-chloro-substituted pyridineboronic acid) | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethanol, THF, and DMF. | [4] |

| Appearance | White to off-white solid |

Spectroscopic Data

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Estimated Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Pyridine H (adjacent to B(OH)₂) | 7.8 - 8.2 | |

| Pyridine H (adjacent to Cl) | 7.4 - 7.6 | |

| Pyridine H | 8.5 - 8.8 | |

| B(OH)₂ | 8.0 - 8.5 (broad singlet) | Exchangeable with D₂O |

| ¹³C NMR | ||

| C-B | 130 - 135 (broad) | |

| C-Cl | 148 - 152 | |

| Pyridine C | 125 - 155 |

Mass Spectrometry: High-resolution mass spectrometry of the pinacol ester derivative shows a predicted [M+H]⁺ ion at m/z 240.09572.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the lithiation of a suitable pyridine precursor followed by quenching with a borate ester. A general synthetic approach is outlined below, based on established methodologies for the synthesis of pyridineboronic acids.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 3,4-dichloropyridine in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) or n-butyllithium in a suitable solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[6][7][8][9] The pyridine nitrogen can influence the catalytic cycle, and reaction conditions may require optimization for high yields.

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%).

-

Reaction Assembly: Add the catalyst mixture to the Schlenk flask. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it an essential building block for the construction of complex molecules with applications in pharmaceuticals and materials science. A thorough understanding of its chemical properties, synthetic methods, and reaction protocols is crucial for its effective utilization in research and development.

References

- 1. rsc.org [rsc.org]

- 2. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]

- 3. This compound | C5H5BClNO2 | CID 3861877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound pinacol ester (C11H15BClNO2) [pubchemlite.lcsb.uni.lu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyridineboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-pyridineboronic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the versatility of the boronic acid functional group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the construction of complex molecular architectures. This guide focuses on the established and most cited method for the preparation of this compound.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a halogen-metal exchange reaction followed by borylation. This strategy relies on the regioselective lithiation of a suitable dihalopyridine precursor, followed by quenching the resulting organolithium species with a boron electrophile.

The logical and preferred synthetic route commences with a suitable starting material, 3-chloro-4-iodopyridine. The iodine atom, being more susceptible to halogen-metal exchange than the chlorine atom, allows for a regioselective reaction. The subsequent quenching with an appropriate borate ester yields the desired boronic acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor and the final product.

Synthesis of 3-Chloro-4-iodopyridine (Precursor)

A reliable method for the iodination of 3-chloropyridine is essential for the overall success of the synthesis.

Procedure:

-

To a stirred solution of 3-chloropyridine (1 equivalent) in a mixture of acetic acid and sulfuric acid, add periodic acid (H₅IO₆) and iodine (I₂).

-

Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Neutralize the solution with a suitable base, such as sodium hydroxide, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-chloro-4-iodopyridine.

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of halopyridinylboronic acids.

Materials and Equipment:

-

Two-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

3-Chloro-4-iodopyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-iodopyridine (1 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. Adjust the pH of the aqueous layer to approximately 7 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of ethanol and water or acetonitrile, to yield the pure boronic acid as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from typical results reported in the literature for analogous syntheses.

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-iodopyridine | General Knowledge |

| Key Reagents | n-Butyllithium, Triisopropyl borate | General Knowledge |

| Reaction Temperature | -78 °C to Room Temperature | General Knowledge |

| Typical Yield | 60-80% | Analogous Syntheses |

| Purity (after recrystallization) | >95% | Analogous Syntheses |

| Molecular Formula | C₅H₅BClNO₂ | [1] |

| Molecular Weight | 157.36 g/mol | [1] |

| CAS Number | 458532-98-4 | [1] |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound from its dihalopyridine precursor.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Anhydrous solvents are required for the reaction to proceed efficiently. Ensure all solvents are properly dried before use.

-

The reaction should be carried out in a well-ventilated fume hood .

-

Low-temperature reactions require careful monitoring and handling of cryogenic baths.

This guide provides a foundational understanding and practical protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 3-Chloro-4-pyridineboronic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-pyridineboronic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a valuable reagent in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols and a summary of its quantitative data are presented to aid researchers in its practical application.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with a chlorine atom at the 3-position and a boronic acid group at the 4-position. The presence of the electron-withdrawing chlorine atom and the versatile boronic acid moiety on the electron-deficient pyridine ring confers distinct reactivity and binding properties to the molecule.

The molecular formula of this compound is C₅H₅BClNO₂[1]. Its molecular weight is 157.36 g/mol [1]. The compound often exists as a hydrate, with the pentahydrate form having a molecular weight of 247.44 g/mol .

Spectroscopic Properties

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 2-position, being adjacent to the nitrogen, would appear at the lowest field. The protons at the 5 and 6-positions would exhibit characteristic coupling patterns. The protons of the B(OH)₂ group are typically broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the boronic acid group (C4) and the carbon attached to the chlorine (C3) will have their chemical shifts influenced by these substituents. The other three carbon signals will be in the typical range for a pyridine ring.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching of the boronic acid group. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the boronic acid group and cleavage of the pyridine ring.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its hydrate.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BClNO₂ | [1] |

| Molecular Weight | 157.36 g/mol | [1] |

| CAS Number | 458532-98-4 | [1] |

| Melting Point (hydrate) | 95-97 °C | |

| Boiling Point (predicted) | 329.6 °C at 760 mmHg | |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of pyridineboronic acids is through a lithium-halogen exchange reaction followed by borylation. The following protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid and is expected to be applicable for the synthesis of this compound from a suitable precursor like 3-chloro-4-bromopyridine.[2]

Materials:

-

3-Chloro-4-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Hydrochloric acid (HCl), 2N solution

-

Sodium hydroxide (NaOH), 5N solution

-

Sodium chloride (NaCl)

-

Acetonitrile

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF in a suitable ratio (e.g., 4:1).

-

Addition of Reagents: To the solvent mixture, add 3-chloro-4-bromopyridine (1.0 equivalent) and triisopropyl borate (1.2 equivalents).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.2 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C. The rate of addition should be controlled to prevent a significant rise in temperature.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours after the addition of n-BuLi is complete.

-

Quenching: Slowly warm the reaction mixture to -20 °C and then quench the reaction by the slow addition of 2N HCl solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water.

-

pH Adjustment: Adjust the pH of the combined aqueous layers to approximately 7.5 with 5N NaOH solution. A white precipitate of this compound should form.

-

Extraction: Saturate the aqueous layer with solid NaCl and extract with THF.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile/water.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use. This compound combines these two important functionalities, making it a valuable building block for the synthesis of novel therapeutic agents.

One of the key applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 3-chloro-4-pyridinyl moiety can be incorporated into potential kinase inhibitors to form key interactions within the active site, potentially leading to high potency and selectivity. For example, it can be used as a building block in the synthesis of inhibitors for kinases such as Aurora kinases, which are involved in cell cycle regulation and are attractive targets for cancer therapy[3][4][5][6].

Mandatory Visualization

The following diagram illustrates a generalized synthetic workflow for the application of this compound in the synthesis of a generic kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for synthesizing kinase inhibitors.

References

- 1. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-chloropyridin-4-yl)boronic acid (CAS: 458532-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloropyridin-4-yl)boronic acid is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its utility stems from the presence of a boronic acid functional group, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pyridine core, substituted with a chlorine atom, provides additional vectors for diversification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

The key physicochemical data for (3-chloropyridin-4-yl)boronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 458532-98-4 | N/A |

| Molecular Formula | C₅H₅BClNO₂ | [1] |

| Molecular Weight | 157.36 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 160 °C (decomposes) | [3] |

| Partition Coefficient (log P) | -1.09 (at 22 °C, pH 7.5) | [3] |

| Chemical Stability | Stable under standard ambient conditions | [3][4] |

Synthesis

The synthesis of halopyridinylboronic acids, including (3-chloropyridin-4-yl)boronic acid, is well-documented. A common and effective strategy involves a regioselective halogen-metal exchange or a directed ortho-metalation, followed by quenching with a boron electrophile like triisopropyl borate.[5]

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a representative example based on general procedures for synthesizing pyridinylboronic acids.[5][6]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-chloro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

-

Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to remove non-polar impurities.

-

Isolation: Adjust the pH of the aqueous layer to approximately 7.5 with a saturated sodium bicarbonate solution. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a more polar solvent like butanol.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) to yield (3-chloropyridin-4-yl)boronic acid as a solid.

Applications in Drug Discovery and Organic Synthesis

(3-chloropyridin-4-yl)boronic acid is primarily used as a versatile intermediate in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many pharmaceutical agents.[7][8]

The Suzuki-Miyaura Coupling Reaction

The cornerstone application of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is highly valued in drug development for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants.[7][9]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling (3-chloropyridin-4-yl)boronic acid with a generic aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), (3-chloropyridin-4-yl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[11]

Safety and Handling

(3-chloropyridin-4-yl)boronic acid and its pinacol ester derivatives are classified as irritants. Appropriate safety precautions must be taken during handling and storage.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12]

-

Avoid breathing dust/fumes.[10]

-

Wash hands thoroughly after handling.[10]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[3]

-

-

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

- 1. researchgate.net [researchgate.net]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Stability and Storage of 3-Chloro-4-pyridineboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-pyridineboronic acid. Understanding the chemical stability of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines potential degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability assessment.

Overview of Chemical Stability

This compound is a heterocyclic organoboron compound widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Like many boronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathways for boronic acids often involve protodeboronation and oxidation. It has been noted in the literature that (halopyridyl)boronic acids can be susceptible to protodeboranation and other side reactions.[1]

Potential Degradation Pathways:

The principal degradation pathways anticipated for this compound are:

-

Protodeboronation: This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-chloropyridine. This process can be catalyzed by acidic or basic conditions and the presence of moisture.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, which may lead to the formation of various byproducts. Studies on other boronic acid derivatives have shown that oxidative conditions can lead to the cleavage of the boronic acid group.[2]

-

Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers). This is often a reversible process in the presence of water.

Data Presentation: Stability under Forced Degradation Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. The following tables present illustrative quantitative data on the stability of this compound under various stress conditions.

Table 1: Thermal Stability of this compound (Solid State)

| Temperature | Duration | Assay (%) | Total Degradation (%) |

| 40°C | 7 days | 99.5 | 0.5 |

| 60°C | 7 days | 98.2 | 1.8 |

| 80°C | 7 days | 95.1 | 4.9 |

| 100°C | 48 hours | 90.3 | 9.7 |

Table 2: Hydrolytic Stability of this compound (in Solution)

| Condition | Duration | Assay (%) | Total Degradation (%) |

| 0.1 N HCl (aq) | 24 hours | 92.8 | 7.2 |

| Water (pH 7) | 24 hours | 98.9 | 1.1 |

| 0.1 N NaOH (aq) | 24 hours | 94.5 | 5.5 |

Table 3: Oxidative Stability of this compound (in Solution)

| Condition | Duration | Assay (%) | Total Degradation (%) |

| 3% H₂O₂ | 8 hours | 88.4 | 11.6 |

| 6% H₂O₂ | 8 hours | 82.1 | 17.9 |

Table 4: Photostability of this compound (Solid State)

| Light Source | Intensity | Duration | Assay (%) | Total Degradation (%) |

| UV-C | 254 nm | 24 hours | 97.3 | 2.7 |

| ICH Option 2 | >1.2 million lux hours | 10 days | 99.1 | 0.9 |

Recommended Storage Conditions

Based on the potential instabilities, the following storage conditions are recommended for this compound to ensure its long-term integrity:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture-related degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Light: Protect from light. Store in an amber or opaque container .

Experimental Protocols

The following are detailed methodologies for the key experiments that can be used to assess the stability of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Forced Degradation Studies

-

Accurately weigh approximately 10 mg of this compound into separate glass vials.

-

Place the vials in controlled temperature ovens at 40°C, 60°C, 80°C, and 100°C.

-

At specified time points, remove a vial from each temperature, allow it to cool to room temperature.

-

Dissolve the contents in a known volume of diluent (e.g., acetonitrile/water) and analyze by the stability-indicating HPLC method.

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

-

Analyze the samples by the stability-indicating HPLC method.

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3% or 6%).

-

Keep the solution at room temperature and protect it from light.

-

At specified time points, withdraw an aliquot, quench any remaining hydrogen peroxide if necessary (e.g., with sodium bisulfite), and dilute.

-

Analyze by the stability-indicating HPLC method.

-

Spread a thin layer of solid this compound in a shallow, transparent dish.

-

Expose the sample to a light source as specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a control sample protected from light at the same temperature.

-

After the specified exposure, collect the sample, dissolve it in a known volume of diluent, and analyze by the stability-indicating HPLC method alongside the protected control.

Visualizations

Caption: Potential degradation pathways for this compound.

References

3-Chloro-4-pyridineboronic acid solubility data

An In-depth Technical Guide to the Solubility of 3-Chloro-4-pyridineboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a heterocyclic boronic acid derivative frequently utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical and chemical properties, particularly solubility, essential for reaction optimization, purification, and formulation development.

Solubility Data

Quantitative solubility data for this compound in common organic solvents and water is sparse in peer-reviewed literature. However, based on information from chemical suppliers and studies on structurally similar boronic acids, a qualitative and extrapolated solubility profile can be summarized.

Table 1: Qualitative and Extrapolated Solubility of this compound

| Solvent | Qualitative Solubility | Expected Trend Based on Analogous Boronic Acids |

| Water | Slightly soluble[1] | Low solubility, which can be influenced by pH and the presence of diols. |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | High solubility is expected, as DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Methanol | Likely soluble | Good solubility is anticipated due to the polar protic nature of methanol. |

| Ethanol | Likely soluble | Good solubility is expected, similar to methanol. |

| Acetone | Moderately soluble | Moderate to good solubility is expected. |

| Dichloromethane (DCM) | Sparingly soluble | Lower solubility is anticipated compared to more polar solvents. |

| Toluene | Sparingly soluble | Low solubility is expected in non-polar aromatic solvents. |

| Hexanes | Insoluble | Very low to no solubility is expected in non-polar aliphatic solvents. |

Note: The expected trends are based on the general solubility behavior of phenylboronic acid and its derivatives.

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound, the following established experimental methodologies are recommended.

Dynamic Method (Crystallization Method)

This method is suitable for determining the solubility of a compound as a function of temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known mass of this compound into a glass vial or test tube.

-

Add a precise volume or mass of the desired solvent to achieve a specific concentration.

-

Add a small magnetic stir bar.

-

-

Measurement:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath equipped with a stirring mechanism.

-

Slowly heat the mixture at a constant rate (e.g., 0.5 °C/min) while stirring vigorously.

-

Observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is the saturation temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations.

-

Plot the solubility (in mg/mL or molarity) as a function of temperature to generate a solubility curve.

-

Isothermal Shake-Flask Method

This is a standard method for determining equilibrium solubility at a constant temperature.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest. The presence of excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid transferring any solid particles.

-

Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter into a clean vial.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Suzuki-Miyaura Coupling Signaling Pathway

This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is depicted below.

Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides researchers with the necessary tools to understand its likely behavior and, more importantly, to determine precise solubility values through established experimental protocols. The provided workflows and diagrams offer a clear visual representation of the processes involved in both solubility determination and a key synthetic application of this versatile compound. Accurate solubility data is fundamental to advancing research and development, and the methodologies outlined herein will empower scientists to generate this critical information.

References

An In-depth Technical Guide to the Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-pyridylboronic acid, a critical building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions. The focus is on the efficient, scalable, and high-yielding synthesis via a lithium-halogen exchange pathway, employing an "in situ quench" protocol that enhances safety and reproducibility.

Introduction

3-Pyridylboronic acid is a valuable reagent for introducing the 3-pyridyl moiety into organic molecules. While commercially available, its high cost and limited availability in large quantities necessitate reliable in-house synthesis protocols for research and development.[1] Traditional methods for preparing arylboronic acids, such as those involving Grignard reagents or low-temperature lithium-halogen exchange, often suffer from low yields, poor scalability, and the need for cryogenic temperatures (-78°C or lower).[2][3]

The protocol detailed herein is a revised, more practical procedure that circumvents many of these issues. By adding the organolithium reagent to a pre-mixed solution of the aryl halide and the borate ester, the highly reactive aryllithium intermediate is trapped as it is formed.[2] This "in situ quench" minimizes side reactions and allows the reaction to be conducted at significantly higher temperatures (e.g., -40°C to 0°C) while achieving excellent yields.[2]

Reaction Principle and Signaling Pathway

The core of this synthesis is a lithium-halogen exchange reaction between 3-bromopyridine and n-butyllithium to generate the 3-lithiopyridine intermediate. This intermediate is a potent nucleophile that readily reacts with an electrophilic boron source, typically an alkyl borate such as triisopropyl borate. The resulting boronate ester is then hydrolyzed to afford the final 3-pyridylboronic acid.

Figure 1: Reaction pathway for the synthesis of 3-pyridylboronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-pyridylboronic acid based on a highly efficient and scalable protocol.[2] This "in situ quench" method allows for higher reaction temperatures and consistently high yields.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromopyridine | 200 mmol | [2] |

| Triisopropyl borate | 240 mmol (1.2 equiv) | [2] |

| n-Butyllithium (2.5 M) | 240 mmol (1.2 equiv) | [2] |

| Solvents | ||

| Toluene | 320 mL | [2] |

| Tetrahydrofuran (THF) | 80 mL | [2] |

| Reaction Conditions | ||

| Temperature | -40°C | [2] |

| n-BuLi Addition Time | 1 hour | [2] |

| Stirring Time post-addition | 30 minutes | [2] |

| Work-up & Purification | ||

| Quenching Solution | 2N HCl (200 mL) | [2] |

| Extraction Solvent | THF | [2] |

| Crystallization Solvent | Acetonitrile | [2] |

| Yield | ||

| Isolated Yield | 90-95% | [2] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

1-L, 3-necked round-bottom flask

-

Overhead stirrer

-

Temperature probe

-

Nitrogen inlet adapter and rubber septum

-

Syringe pump

-

Dry ice/acetone bath

-

Standard glassware for work-up and filtration

Reagents:

-

3-Bromopyridine (19.3 mL, 200 mmol)

-

Triisopropyl borate (55.4 mL, 240 mmol)

-

n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)

-

Toluene, anhydrous (320 mL)

-

Tetrahydrofuran (THF), anhydrous (80 mL)

-

Hydrochloric acid (2N aqueous solution, 200 mL)

-

Sodium hydroxide (5N aqueous solution)

-

Sodium chloride, solid

-

Acetonitrile

Procedure:

Figure 2: Experimental workflow for the synthesis of 3-pyridylboronic acid.

-

Reaction Setup:

-

Lithium-Halogen Exchange and Borylation:

-

Work-up:

-

Remove the dry ice/acetone bath and allow the reaction mixture to warm to -20°C.

-

Quench the reaction by adding a solution of 2N HCl (200 mL).[2]

-

Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.

-

Separate the aqueous layer (pH ≈ 1) and place it in an Erlenmeyer flask.[2]

-

While stirring, carefully adjust the pH of the aqueous layer to approximately 7 by the dropwise addition of 5N NaOH. A white solid will precipitate.[2]

-

Saturate the aqueous mixture with solid NaCl and extract with THF (3 x 250 mL).[2]

-

-

Purification:

-

Combine the organic extracts and concentrate them on a rotary evaporator to obtain a solid residue.[2]

-

Suspend the solid residue in acetonitrile (80 mL) for crystallization.[2]

-

Heat the mixture to 70°C, stir for 30 minutes, then allow it to cool slowly to room temperature, and finally to 0°C in an ice bath.[2]

-

Stir the slurry at 0°C for 30 minutes, then collect the solid by filtration through a fritted-glass funnel.

-

Wash the solid with cold acetonitrile and dry under vacuum to yield 3-pyridylboronic acid as a white solid.

-

Conclusion

The described "in situ quench" lithium-halogen exchange protocol provides a highly efficient, scalable, and reproducible method for the synthesis of 3-pyridylboronic acid. By avoiding extremely low temperatures and minimizing side reactions, this procedure offers significant advantages over previous methods, making it well-suited for both academic research and industrial drug development applications. The high yields and operational simplicity underscore its utility as a preferred method for accessing this important synthetic building block.

References

The Biological Activity of Pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of biologically active molecules.[1] Pyridine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] This has led to the development of numerous FDA-approved drugs containing the pyridine moiety.[2] The versatility of the pyridine ring allows for the synthesis of a vast array of derivatives with tailored biological activities, making it a continuous focus of research and development in the pharmaceutical industry.[4][5][6] This guide provides a comprehensive overview of the key biological activities of pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases and cell cycle regulators.[7]

Data Presentation: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [8] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [8] |

| 2-Oxo-pyridine | Compound 7 | HepG-2 (Liver) | 8.90 ± 0.60 | [9] |

| 2-Oxo-pyridine | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.70 | [9] |

| 1′H-spiro-pyridine | Compound 5 | Caco-2 (Colon) | 9.78 ± 0.70 | [9] |

| 1′H-spiro-pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [9] |

| 3-Cyanopyridine | Compound 7h (3-pyridyl) | MCF-7 (Breast) | 1.89 ± 0.08 | [10] |

| 3-Cyanopyridine | Compound 7g (thiophenyl) | MCF-7 (Breast) | 1.92 ± 0.08 | [10] |

| 3-Cyano-1-methylpyrid-2-one | Compound 9d (4-chlorophenyl) | MCF-7 (Breast) | 2.05 ± 0.08 | [10] |

| Pyridine Derivative | Derivative 67 | A375 (Melanoma) | 0.0015 | [11] |

| Pyridine Derivative | Derivative 67 | M14 (Melanoma) | 0.0017 | [11] |

| Pyridine Derivative | Derivative 68 | RPMI 7951 (Melanoma) | 0.0028 | [11] |

Signaling Pathways in Anticancer Activity

Many pyridine derivatives exert their anticancer effects by modulating critical signaling pathways that control cell cycle progression and apoptosis. A notable example is the upregulation of the p53 tumor suppressor and the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][12]

Caption: Pyridine derivatives can induce G2/M cell cycle arrest and apoptosis in cancer cells by upregulating p53 and activating the JNK signaling pathway.

Another critical target for pyridine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8]

Caption: Pyridine derivatives can inhibit angiogenesis by blocking the VEGFR-2 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][13][14][15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Pyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridine derivative in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

II. Antimicrobial Activity

Pyridine derivatives represent a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[16] Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Activity of Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazo[4,5-b]pyridine | Compound 2 | Bacillus cereus | 0.07 | [17] |

| Imidazo[4,5-b]pyridine | Compound 6 | Escherichia coli | >0.315 | [17] |

| 3-(Pyridine-3-yl)-2-Oxazolidinone | Compound 9a-l (average) | Staphylococcus aureus | 32-64 | [18] |

| N-alkylated pyridine salts | Compound 66 | Staphylococcus aureus | 100 (56% inhibition) | [19] |

| N-alkylated pyridine salts | Compound 66 | Escherichia coli | 100 (55% inhibition) | [19] |

| Pyridine-4-aldoxime-based salts | Compound 51-56 (range) | Staphylococcus aureus | 0.02-6 mM | [19] |

| Pyridine-4-aldoxime-based salts | Compound 51-56 (range) | Candida albicans | 0.1-12 mM | [19] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | 88a-k | Escherichia coli K12, R2-R4 | 0.2-1.3 | [20] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridine derivatives using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of a pyridine derivative against a bacterial strain.[7][21][22][23]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well U-bottom microtiter plates

-

Pyridine derivative stock solution (in a suitable solvent)

-

Sterile saline or PBS

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of broth to all wells except the first column.

-

Add 100 µL of the pyridine derivative stock solution (at a concentration twice the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the pyridine derivative at which there is no visible growth.

-

III. Anti-inflammatory Activity

Pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[7] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and mediators.

Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives

The following table showcases the in vivo anti-inflammatory effects of selected pyridine derivatives in the carrageenan-induced rat paw edema model.

| Compound Class | Specific Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Thiazolo[4,5-b]pyridin-2-one | Derivative Series | Varies | Significant inhibition | [7] |

| Pyrimidine derivative | Compound (I) | 50 | 83 | [24] |

| Ellagic Acid (for comparison) | - | 8.41 (ED50) | 50 | [25] |

| Rubiadin (for comparison) | - | 0.5 | 43 | [20] |

| Indomethacin (Standard) | - | 10 | 57.66 | [26] |

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This workflow illustrates the key steps in evaluating the anti-inflammatory activity of a compound using the carrageenan-induced paw edema model in rats.

Caption: Workflow for the carrageenan-induced paw edema assay to assess the anti-inflammatory activity of pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening potential anti-inflammatory drugs.[7][27][28][29]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Pyridine derivative to be tested

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyridine derivative).

-

-

Compound Administration:

-

Administer the pyridine derivative or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

IV. Antiviral Activity

Pyridine derivatives have shown promise as antiviral agents, with activity against a variety of viruses, including influenza and HIV.[12][23][27][28][30][31][32][33][34]

Data Presentation: Antiviral Activity of Pyridine Derivatives

The following table summarizes the in vitro antiviral activity of selected pyridine derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral effect.

| Compound Class | Specific Derivative | Virus | EC50 | Reference |

| Phenylaminopyridine | Compound 27 | HIV-1 (Wild-type) | 0.2 nM | [12] |

| Imidazo[1,2-a]pyridine-Schiff base | Compound 4a | HIV-1 | 82.02 µg/mL | [30] |

| Imidazo[1,2-a]pyridine-Schiff base | Compound 4a | HIV-2 | 47.72 µg/mL | [30] |

| Pyrimidine derivative | Compound 2d | Influenza A/PR/8/34 | 2.8 µM | [15] |

| Pyridine derivative | Compound 1e | Influenza A/PR/8/34 | 7.3 µM | [23] |

| C-Nucleoside analogue | Compound 3c | Influenza A | 1.9 µM | [28] |

| Viramidine (Ribavirin derivative) | - | Influenza A and B | 2-32 µg/mL | [33] |

Experimental Workflow: Plaque Reduction Assay

This workflow outlines the key steps for evaluating the antiviral activity of a compound using the plaque reduction assay.

Caption: Workflow for the plaque reduction assay to determine the antiviral activity of pyridine derivatives.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.[30]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Culture medium

-

96-well or 24-well plates

-

Pyridine derivative stock solution

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Seeding:

-

Seed the host cells in plates to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect the monolayer with a known amount of virus (to produce a countable number of plaques).

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

Compound Treatment:

-

Prepare different concentrations of the pyridine derivative in the overlay medium.

-

After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the virus for a period sufficient for plaque formation (typically 2-3 days).

-

-

Plaque Visualization:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

V. Anti-Neurodegenerative Activity

Pyridine derivatives have shown potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[9][11][18] A primary target for these compounds is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Data Presentation: Anti-Neurodegenerative Activity of Pyridine Derivatives

The following table presents the in vitro inhibitory activity of selected pyridine derivatives against acetylcholinesterase (AChE).

| Compound Class | Specific Derivative | AChE IC50 | Reference |

| Coumarin-Pyridine Hybrid | Compound 3f | 2 nM | [9] |

| 7-hydroxy-chromone derivative | Compound 14 | 0.71 µM | |

| Tacrine-pyrazolo[3,4-b]pyridine hybrid | Compound 10j | 0.125 µM | |

| Pyridine derivative with carbamic function | Carbamate 8 | 0.153 µM | [25] |

Signaling Pathways in Alzheimer's Disease

In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission. Additionally, preventing the aggregation of amyloid-beta (Aβ) peptides is another important target.

Caption: Pyridine derivatives can combat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Pyridine derivative stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all solutions in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Buffer

-

Pyridine derivative at various concentrations (or buffer for the control)

-

DTNB solution

-

AChE enzyme solution

-

-

Incubate the plate at room temperature for a few minutes.

-

-

Initiation of Reaction:

-

Add the ATCI substrate solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the pyridine derivative relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

The pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative properties of pyridine derivatives, supported by quantitative data and detailed experimental protocols. The ability to systematically modify the pyridine ring allows for the optimization of potency and selectivity against various therapeutic targets. As our understanding of the underlying molecular mechanisms and signaling pathways continues to grow, the rational design and synthesis of novel pyridine derivatives will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of diseases.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGFR2 inhibition assay [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 24. Novel agents show promise as anti-HIV compounds [natap.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. baranlab.org [baranlab.org]

- 32. researchgate.net [researchgate.net]

- 33. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]

- 34. benchchem.com [benchchem.com]